Inauhzin is a potent SIRT inhibitor, which effectively reactivates p53 by inhibiting SIRT1 activity, promotes p53-dependent apoptosis of human cancer cells without causing apparently genotoxic stress. Moreover, Inauhzin stabilizes p53 by increasing p53 acetylation and preventing MDM2-mediated ubiquitylation of p53 in cells, though not directly in vitro. Remarkably, Inauhzin inhibits cell proliferation, induces senescence and tumour-specific apoptosis, and represses the growth of xenograft tumours derived from p53-harbouring H460 and HCT116 cells without causing apparent toxicity to normal tissues and the tumour-bearing SCID mice.
Inauhzin
CAS No.: 309271-94-1
Cat. No.: VC0548213
Molecular Formula: C25H19N5OS2
Molecular Weight: 469.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 309271-94-1 |
---|---|
Molecular Formula | C25H19N5OS2 |
Molecular Weight | 469.6 g/mol |
IUPAC Name | 1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one |
Standard InChI | InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) |
Standard InChI Key | VHUOXERIKQWIJE-UHFFFAOYSA-N |
SMILES | CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Canonical SMILES | CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Appearance | white solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Inauhzin features a complex bicyclic structure comprising two distinct heterocyclic systems:
-
A 10H-phenothiazine ring system (G2 region) containing a sulfur atom at position 10
-
A 5H- triazino[5,6-b]indole moiety (G1 region)
These two rings connect via a thioether-linked butanone bridge (CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4) . The molecule's three-dimensional conformation allows simultaneous interaction with multiple cellular targets, particularly SIRT1 and p53 regulatory complexes .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Weight | 469.6 g/mol |
XLogP3 | 5.7 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 5 |
Topological Polar SA | 127 Ų |
Data derived from PubChem computational analyses .
Mechanism of Action: Dual Modulation of p53 Pathways
SIRT1 Inhibition and p53 Acetylation
Inauhzin exerts its anticancer effects primarily through SIRT1 inhibition, increasing acetylated p53 levels by 3-5 fold in cancer cells compared to normal fibroblasts . This acetylation occurs at lysine residues 382 and 320, critical for p53's transcriptional activity. Unlike DNA-damaging agents, INZ achieves p53 stabilization without causing γ-H2AX phosphorylation, indicating a non-genotoxic mechanism .
MDM2 Interaction Dynamics
The compound modulates the p53-MDM2 regulatory axis through two complementary mechanisms:
-
Direct stabilization: Acetylated p53 resists MDM2-mediated ubiquitination, increasing half-life from 20 minutes to >4 hours
-
Synergistic targeting: Combined with Nutlin-3 (MDM2-p53 binding inhibitor), INZ reduces tumor volume by 78% in H460 xenografts versus 45% for monotherapy
Table 2: Comparative Efficacy in Cancer Cell Lines
Cell Line | p53 Status | EC<sub>50</sub> (μM) | p21 Induction (Fold) |
---|---|---|---|
H460 (lung) | WT | 0.7 | 8.2 |
HCT116 +/+ | WT | 0.5 | 9.1 |
H1299 (lung) | Null | 11.2 | 1.3 |
WI-38 (normal) | WT | >50 | 1.1 |
Data compiled from multiple experimental series .
Structure-Activity Relationship (SAR) Optimization
The 2012 analog study synthesized 46 derivatives, identifying critical functional groups :
Phenothiazine Modifications (G2 Region)
-
Sulfur replacement with methylene (Compound 8) improved potency 2-fold
-
Branch substitutions at R1 position maintained activity only with ethyl groups
-
Complete ring substitution (e.g., acridin replacement) abolished p53 activation
Triazinoindole Modifications (G1 Region)
-
Methyl groups at R3 enhanced activity (EC<sub>50</sub> 0.4 μM vs 1.2 μM for INZ)
-
Halogen substitutions at R2 increased cellular uptake but reduced specificity
-
The optimal analog (Compound 37) demonstrated:
-
5-10× greater growth inhibition than INZ
-
EC<sub>50</sub> of 0.3 μM in H460 cells
-
50-fold selectivity over normal fibroblasts
-
Parameter | Value |
---|---|
Plasma Half-life | 3.7 h |
Protein Binding | 92% |
BBB Penetration | Limited (<5% ID/g) |
Metabolites | Glucuronidated forms |
Data from rodent pharmacokinetic studies .
Future Directions and Clinical Translation
Ongoing research focuses on:
-
Improving bioavailability through prodrug formulations
-
Developing brain-penetrant analogs for glioma therapy
-
Exploring combinations with immune checkpoint inhibitors
-
Phase I clinical trials anticipated by 2026 pending toxicity profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume